molecular formula C12H14N2O B2893534 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-one CAS No. 1581245-09-1

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-one

Cat. No.: B2893534
CAS No.: 1581245-09-1
M. Wt: 202.257
InChI Key: UBJOEGGLZJONJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Benzimidazole Research

Benzimidazole chemistry traces its origins to 1872, when Hoebrecker first synthesized 2,5-dimethylbenzimidazole via the reduction of 2-nitro-4-methylacetanilide. Ladenburg later refined this approach in 1878 by condensing 3,4-diaminotoluene with acetic acid, establishing foundational synthetic protocols. The biological relevance of benzimidazoles emerged in 1944, when Woolley hypothesized structural similarities between benzimidazole nuclei and purines, suggesting potential biochemical mimicry. This insight catalyzed investigations into their therapeutic potential, culminating in the 1960s discovery of 2-(thiazol-4-yl)benzimidazole as a broad-spectrum anthelmintic agent. The structural diversification of benzimidazoles, including the introduction of alkyl and carbonyl substituents, paved the way for derivatives like this compound, which expanded the chemical space for pharmacological exploration.

Significance in Medicinal Chemistry

The molecular architecture of this compound combines critical pharmacophoric elements:

  • Benzodiazole core : Facilitates π-π stacking and hydrogen bonding with biological targets
  • Ethyl substituent : Enhances lipophilicity and membrane permeability
  • Propanone moiety : Provides a reactive ketone group for further chemical modifications

These features position the compound as a versatile intermediate for developing antimicrobial, anticancer, and anti-inflammatory agents. Recent studies highlight its role in modulating enzymatic pathways, particularly those involving cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are critical in inflammation regulation. The compound’s ability to undergo regioselective functionalization at the C2 and N1 positions further enhances its utility in structure-based drug design.

Position within Benzodiazole Derivative Classification

Benzodiazole derivatives are systematically classified based on substitution patterns and functional groups:

Classification Criteria This compound Characteristics
Core Structure Benzimidazole (fused benzene and imidazole rings)
N1 Substituent Ethyl group (-CH2CH3)
C2 Substituent Propan-1-one (RC=O) group
Molecular Weight 230.26 g/mol
Therapeutic Category Precursor for antimicrobial/anti-inflammatory agents

This derivative belongs to the N1-alkyl/C2-carbonyl subclass, distinct from clinically used benzimidazoles like omeprazole (N1-methyl/C2-methoxy) or albendazole (N1-propylthio/C2-carbamate). The ethyl-propanone combination creates a steric and electronic profile that influences target selectivity, as demonstrated in comparative molecular docking studies.

Research Evolution and Scholarly Interest

The compound’s research trajectory reflects broader trends in heterocyclic chemistry:

1940s–1960s : Early focus on benzimidazole’s purine-like bioactivity
1970s–1990s : Development of alkylation and acylation techniques to modify N1/C2 positions
2000s–Present : Application of green chemistry principles (e.g., solvent-free synthesis) and computational drug design

A 2023 review identified 652–673 synthetic protocols for benzimidazole derivatives, with this compound serving as a model compound for studying nucleophilic substitution kinetics. Recent advancements include its use in metal-organic frameworks (MOFs) for catalytic applications and as a fluorescence probe in cellular imaging.

Ongoing studies prioritize the compound’s optimization through:

  • Regioselective functionalization : Introducing sulfonamide or hydrazone groups at the propanone oxygen
  • Stereochemical control : Developing enantioselective synthesis routes
  • Polypharmacology : Engineering multi-target activity via hybrid molecular designs

Properties

IUPAC Name

1-(1-ethylbenzimidazol-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-3-11(15)12-13-9-7-5-6-8-10(9)14(12)4-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJOEGGLZJONJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NC2=CC=CC=C2N1CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-one typically involves the condensation of 1-ethyl-1H-benzimidazole with propanone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The process may also involve the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The benzimidazole ring can undergo substitution reactions with halogens, alkyl groups, or other functional groups, facilitated by reagents like halogenating agents or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); often in the presence of catalysts or under reflux conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Bioactivity of Propan-1-One Derivatives

Compound Target (Cell Line/Enzyme) IC₅₀/Ki/MIC Mechanism
1-(1H-Benzimidazol-2-yl)-3-[...]propan-1-one MCF-7 (Breast Cancer) 1.2 µM ROS-mediated apoptosis
3-(1H-Benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one Candida albicans 8 µg/mL Ergosterol synthesis inhibition
3-[1-(4-Fluorobenzyl)piperidin-4-yl]-1-(1-methyl-1H-indol-3-yl)propan-1-one 5-HT₆ Receptor 12 nM Competitive antagonism

Biological Activity

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-one, a compound belonging to the benzimidazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The molecular formula for this compound is C12H14N2O, with a molecular weight of 202.257 g/mol. The compound features a benzimidazole ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, it may modulate cellular signaling pathways by interacting with receptors, thereby influencing various physiological processes.

Antimicrobial and Antifungal Properties

Research indicates that compounds in the benzimidazole family exhibit significant antimicrobial and antifungal activities. In vitro studies have shown that this compound can inhibit the growth of several pathogenic microorganisms .

Anticancer Activity

The compound has been evaluated for its antiproliferative effects on cancer cell lines. For instance, studies have demonstrated that it can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The half-maximal inhibitory concentration (IC50) values varied depending on the cell line but indicated promising anticancer potential .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It has shown potential in inhibiting key enzymes involved in cancer progression and microbial metabolism, making it a candidate for drug development in oncology and infectious diseases .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals differences in biological activity:

Compound NameStructure FeaturesBiological Activity
1-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-1-oneMethyl group instead of ethylModerate anticancer activity
1-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-oneButyl groupEnhanced enzyme inhibition
1-(1-propyl-1H-1,3-benzodiazol-2-yl)propan-1-onePropyl groupSimilar antimicrobial properties

This table illustrates that variations in substituents can significantly influence the biological properties of benzimidazole derivatives.

Study on Anticancer Activity

In a study published in MDPI, researchers evaluated the antiproliferative effects of various benzimidazole derivatives on MCF-7 cells. The results indicated that this compound exhibited an IC50 value comparable to established chemotherapeutic agents, suggesting its potential as an anticancer drug candidate .

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated significant inhibition zones in agar diffusion assays, supporting its use as a lead compound for developing new antimicrobial agents .

Q & A

Basic: How can the synthesis of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-one be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves a multi-step process:

Formation of the benzimidazole core : Condensation of o-phenylenediamine with ethyl acetoacetate under acidic conditions (e.g., HCl or acetic acid) to form the benzimidazole ring .

Ethylation : Reaction with ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) to introduce the ethyl group at the N1 position .

Propan-1-one introduction : Alkylation or acylation reactions using propanoyl chloride under anhydrous conditions.
Key considerations :

  • Use refluxing ethanol or DMF as solvents to enhance reaction efficiency.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Monitor reaction progress using TLC and confirm final product purity via HPLC (>95%) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the benzimidazole ring (δ 7.2–8.1 ppm), ethyl group (δ 1.4–1.6 ppm for CH₃, δ 4.2–4.5 ppm for CH₂), and ketone (δ 2.8–3.1 ppm for CH₂ adjacent to carbonyl) .
    • ¹³C NMR : Confirm carbonyl carbon (δ ~200 ppm) and aromatic carbons (δ 110–150 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • IR Spectroscopy : Detect carbonyl stretch (~1700 cm⁻¹) and N-H bend (~3400 cm⁻¹) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s structure?

Methodological Answer:

  • Single-crystal X-ray diffraction : Use SHELXL or SHELXTL software for refinement .
    • Key parameters : Refine anisotropic displacement parameters (ADPs) for heavy atoms and apply restraints for disordered groups.
    • Validation : Check CIF files with checkCIF/PLATON to resolve bonding ambiguities (e.g., ketone vs. enol tautomers) .
  • Case study : Similar benzimidazole derivatives showed bond length discrepancies (C-N: 1.32–1.38 Å) due to conjugation effects, resolved via high-resolution data (R-factor < 0.05) .

Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for benzimidazole derivatives?

Methodological Answer:

  • Comparative SAR :
    • Structural analogs : Compare with compounds like 3-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzimidazol-2-yl)propan-1-ol (antimicrobial activity) and 1-(1H-benzimidazol-2-yl)-3-phenylprop-2-en-1-one (anticancer activity) .
    • Functional group modulation : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to assess steric effects on bioactivity .
  • Quantitative SAR (QSAR) : Use Molinspiration or SwissADME to predict logP, polar surface area, and bioavailability .

Advanced: How can computational modeling predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) :
    • Target selection : Focus on enzymes like cytochrome P450 or kinases (e.g., EGFR) due to benzimidazole’s known affinity .
    • Docking parameters : Grid box size 25 ų, exhaustiveness = 20. Validate poses with RMSD clustering (<2.0 Å) .
  • MD simulations (GROMACS) : Run 100 ns trajectories to assess binding stability (e.g., hydrogen bonds with catalytic residues) .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

  • Data normalization : Standardize assay conditions (e.g., IC₅₀ values against MCF-7 cells using identical ATP concentrations) .
  • Meta-analysis : Compare datasets from PubChem and ChEMBL, excluding outliers with Z-score >3 .
  • Mechanistic validation : Use knock-out models (e.g., CRISPR-Cas9) to confirm target specificity in conflicting studies .

Basic: What are the best practices for evaluating stability under experimental conditions?

Methodological Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Reflux in 1M HCl/NaOH (70°C, 24 hrs), monitor via HPLC .
    • Oxidative stress : Treat with 3% H₂O₂, analyze degradation products (e.g., N-oxide formation) .
  • Storage recommendations : Store at -20°C in amber vials under argon to prevent ketone oxidation .

Advanced: How to separate enantiomers if chiral centers are introduced during synthesis?

Methodological Answer:

  • Chiral chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol (90:10) mobile phase .
  • Dynamic resolution : Employ enzymes (e.g., lipases) for kinetic resolution of racemic mixtures .
  • Circular dichroism (CD) : Confirm enantiopurity by comparing CD spectra with reference standards .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Solvent selection : Replace DMF with safer alternatives (e.g., cyclopentyl methyl ether) to meet green chemistry guidelines .
  • Byproduct management : Optimize quenching steps (e.g., aqueous NaHCO₃ wash) to remove unreacted propanoyl chloride .
  • Process analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction parameters .

Advanced: How to design derivatives for improved pharmacokinetic properties?

Methodological Answer:

  • Pro-drug approaches : Introduce ester groups (e.g., acetyl) on the hydroxyl moiety for enhanced absorption .
  • LogP optimization : Replace ethyl with polar groups (e.g., morpholine) to balance lipophilicity (target logP: 2–3) .
  • Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., benzylic C-H) for deuterium substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.